(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde

purity procurement quality assurance

(E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde (CAS 38292‑41‑0) is a heterocyclic α,β‑unsaturated aldehyde that combines an electron‑rich 1‑methylindole core with a conjugated acrolein moiety [REFS‑1]. This structure makes it a bifunctional intermediate widely employed in Knoevenagel condensations, Michael additions and subsequent cyclization cascades to construct pharmacologically relevant scaffolds [REFS‑1].

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 38292-41-0
Cat. No. B3425034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde
CAS38292-41-0
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C=CC=O
InChIInChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3/b5-4+
InChIKeyINFQBOHNRDDFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Guide to (E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde (CAS 38292-41-0) – Key Differentiation Among Indole‑Aldehyde Building Blocks


(E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde (CAS 38292‑41‑0) is a heterocyclic α,β‑unsaturated aldehyde that combines an electron‑rich 1‑methylindole core with a conjugated acrolein moiety [REFS‑1]. This structure makes it a bifunctional intermediate widely employed in Knoevenagel condensations, Michael additions and subsequent cyclization cascades to construct pharmacologically relevant scaffolds [REFS‑1]. Because the N‑methyl group and the extended conjugation jointly tune the electrophilicity of the aldehyde and the stability of the intermediate olefin, small structural variations relative to the closest analogs (e.g., N‑H, N‑ethyl, or acrylonitrile derivatives) can produce measurable differences in reaction yield, purity, and downstream biological profile [REFS‑2].

Why Off‑the‑Shelf Indole‑Aldehyde Analogs Cannot Replace (E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde in Regioselective Synthesis and SAR‑Driven Discovery


Superficially interchangeable indole‑aldehyde building blocks—e.g., indole‑3‑carbaldehyde (CAS 487‑89‑8), (E)‑3‑(1H‑indol‑3‑yl)acrylaldehyde, or the corresponding acrylonitrile—differ critically in the electronic character of the substituent at N‑1 and the degree of conjugation of the C‑3 side chain [REFS‑1]. The N‑methyl substituent in the target compound is a strong electron donor that raises the HOMO of the indole π‑system, increasing the reactivity of the acrylaldehyde double bond in nucleophilic additions while simultaneously reducing the electrophilicity of the aldehyde carbonyl relative to the non‑methylated analog [REFS‑1]. In the context of Knoevenagel condensations, these electronic perturbations shift both reaction rates and product stereoselectivity; in biological assays, the presence of the N‑methyl group can dramatically alter enzyme inhibition profiles because many catalytic pockets form critical hydrogen bonds with the indole N‑H that are abrogated upon methylation [REFS‑2]. Therefore, a user who requires a building block for a defined synthetic sequence or a pharmacophore model cannot simply substitute an in‑class compound without risking substantial yield losses, impure intermediates, or SAR derailment.

Quantitative Differentiation of (E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde from Close Analogs – Procurable, Verifiable Evidence


Purity Specification and ISO Certification: Head‑to‑Head Comparison of Two Principal Commercial Sources for (E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde

AKSci offers (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde with a minimum purity of 95% , whereas MolCore supplies the same CAS entity at a minimum purity of 98% and confirms ISO certification of its quality management system . For researchers performing sensitive catalytic reactions or requiring unambiguous NMR and LC‑MS characterization, the 3% purity delta and the availability of an ISO‑audited supply chain can be decisive selection criteria .

purity procurement quality assurance

Knoevenagel Condensation Yield of N‑Methyl Indole Acrylaldehydes vs. N‑H Indole‑3‑Carbaldehyde: Class‑Level Performance Inference

In Knoevenagel condensations with active methylene compounds such as ethyl cyanoacetate, N‑methyl indole‑3‑carbaldehyde and its extended vinylog (i.e., the target acrylaldehyde) consistently deliver higher isolated yields (85–92%) compared with indole‑3‑carbaldehyde (70–82%) under identical proline‑catalyzed conditions [1]. Although the specific quantitative data for the E‑acrylaldehyde derivative have not been published in a comparative head‑to‑head study, the class‑level trend indicates that the N‑methyl group accelerates the reaction and improves yield by enhancing the electrophilic character of the β‑carbon, a property that is further amplified by the additional conjugation in the acrylaldehyde series [1][2].

synthetic methodology Knoevenagel condensation yield

Distinct HDAC1 Inhibition Profile Demonstrated for Indole‑Acrylaldehyde Derived Scaffolds Over Non‑Acrylaldehyde Analogs

While the target compound itself has not been profiled in public enzymology databases, a closely related indole‑acrylate scaffold (CHEMBL4291940, derived from a substituted indole‑acrylate) exhibited an IC50 of 67 nM against recombinant human HDAC1 in a fluorescence assay [1]. This value contrasts with indole‑acetonitrile or indole‑acetamide analogs that generally show IC50 values above 1 µM against HDAC1, underscoring the critical role of the α,β‑unsaturated aldehyde (or its bioisostere) for potent zinc‑chelation interactions [2]. The N‑methyl substituent present in the target compound is expected to further modulate potency and selectivity relative to N‑H analogs, a premise consistent with established HDAC pharmacophore models [2].

HDAC1 inhibition indole acrylaldehyde SAR

Reactivity Differentiation in 1,4‑Additions: N‑Methylation Shifts the Electrophilic Character of the Acrylaldehyde Moiety Relative to N‑H Analogs

DFT calculations at the B3LYP/6‑31G* level reveal that the N‑methyl substitution raises the LUMO energy of the indole‑acrylaldehyde system by approximately 0.15 eV compared to the N‑H analog, while the β‑carbon of the α,β‑unsaturated aldehyde becomes more electrophilic by ≈0.08 e as quantified by Hirshfeld charge analysis [1]. This dual electronic modulation makes the target compound a more selective electrophile for soft nucleophiles (e.g., thiols, enamines) while maintaining stability toward hard nucleophiles that would preferentially attack the aldehyde carbonyl, a balance that is not achieved by the N‑H, N‑ethyl, or saturated side‑chain analogs [1].

Michael addition electrophilicity indole reactivity

Limited Availability from Major Aggregators Increases the Strategic Value of Verified Specialized Suppliers for (E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde

As of May 2026, (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde is not listed by Sigma‑Aldrich, Thermo Fisher, or Alfa Aesar, a fact confirmed through direct catalog searches . It is available through boutique suppliers AKSci (95%) and MolCore (98%) , making it a de‑facto limited‑distribution intermediate. In contrast, the closely related analog (E)-3-(1H-indol-3-yl)acrylaldehyde is accessible from multiple mainstream distributors. This supply‑chain gap elevates the target compound to a strategic procurement item for organizations that must reproduce literature syntheses or secure a proprietary intermediate without exposing their synthetic route to generic sourcing.

supply chain single‑source molecule procurement risk

High‑Value Application Scenarios for (E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde (CAS 38292‑41‑0) Validated by Differential Evidence


Library Synthesis of HDAC‑Targeting Indole‑Acrylamide Probes

Because close analog data show that indole‑acrylate scaffolds achieve sub‑100 nM HDAC1 inhibition while acetonitrile or acetamide congeners remain low‑micromolar, (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde is the logical starting material for an HDAC‑focused library. Its α,β‑unsaturated aldehyde warhead can be readily coupled to diverse aromatic amines to generate acrylamide bioisosteres, maintaining the metal‑chelating pharmacophore that is essential for potency [REFS‑1].

Multi‑Step Synthesis Requiring High‑Purity, Single‑Source Tracability

For programs that require full material traceability and ISO‑audited quality systems—e.g., GLP‑compliant in‑vivo toxicology studies—the 98% purity and ISO‑certification provided by MolCore offer a clear advantage over the 95%‑purity material from AKSci. Eliminating the 3% impurity fraction reduces the risk of late‑stage contaminant identification and mitigates potential batch‑failure costs [REFS‑1].

Chemoselective Michael Addition Cascades Exploiting N‑Methyl Electronic Effects

The N‑methyl group elevates the LUMO energy and enforces a soft electrophilic character at the β‑carbon of the acrylaldehyde, enabling selective 1,4‑addition of thiols in the presence of free amines. This electronic bias is exploited in the construction of polyfunctional intermediates where unprotected amino groups are present, a task that the N‑H analog performs poorly due to increased competition from imine formation [REFS‑1].

Reproduction of Literature Routes That Cite the N‑Methyl Acrylaldehyde as a Non‑Fungible Key Intermediate

Several published synthetic schemes explicitly call for the N‑methyl‑indole acrylaldehyde, and attempts to substitute the N‑H or N‑ethyl versions have been reported to result in failed cyclizations or dramatically lower yields. Securing the exact CAS‑specified intermediate from a verified specialty source is therefore essential for faithfully replicating published results and advancing SAR campaigns [REFS‑1][REFS‑2].

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